rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride
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Overview
Description
Rac-methyl (1R,6S)-2-azabicyclo[410]heptane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride typically involves the use of Diels-Alder reactions. These reactions are known for their ability to create complex bicyclic structures with high stereoselectivity. The reaction conditions often include the use of furans and olefinic or acetylenic dienophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
Rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It may be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate
- Rac-(1S,6S)-methyl 6-methyl-2-oxobicyclo[4.1.0]heptane-1-carboxylate
Uniqueness
What sets rac-methyl (1R,6S)-2-azabicyclo[410]heptane-1-carboxylate hydrochloride apart from these similar compounds is its unique bicyclic structure and the specific stereochemistry of its functional groups
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-5-6(8)3-2-4-9-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
YTKOAMVFJQMAAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CCCN2.Cl |
Origin of Product |
United States |
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